molecular formula C9H9N3O B8130247 1-(2-Aminophenyl)-1H-pyrazol-4-ol

1-(2-Aminophenyl)-1H-pyrazol-4-ol

Cat. No.: B8130247
M. Wt: 175.19 g/mol
InChI Key: BUYOPERPWFCVNF-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminophenyl)-1H-pyrazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in an ethanol solvent at reflux temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.

Scientific Research Applications

1-(2-Aminophenyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Aminophenyl)-1H-pyrazol-4-ol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1-(2-Aminophenyl)-1H-pyrazole: Lacks the hydroxyl group at the 4-position.

    1-(2-Hydroxyphenyl)-1H-pyrazol-4-ol: Similar structure but with a hydroxyl group instead of an amino group.

    1-(2-Methylphenyl)-1H-pyrazol-4-ol: Contains a methyl group instead of an amino group.

Uniqueness: 1-(2-Aminophenyl)-1H-pyrazol-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-aminophenyl)pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-3-1-2-4-9(8)12-6-7(13)5-11-12/h1-6,13H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYOPERPWFCVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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